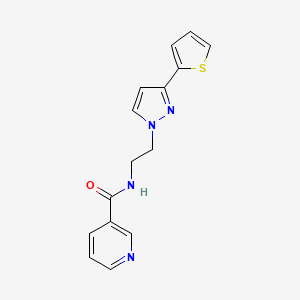

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” is a derivative of nicotinamide, which is a nitrogen-containing heterocycle natural molecule . It is synthesized by splicing nicotinic acid and the sulfur-containing heterocycle thiophene . This compound has been studied for its fungicidal activities .

Synthesis Analysis

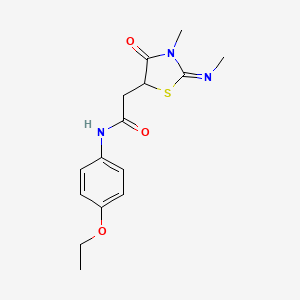

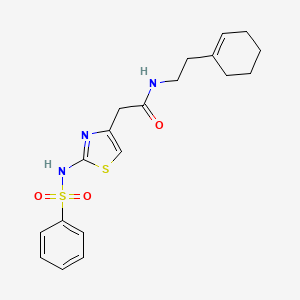

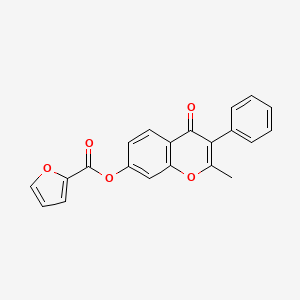

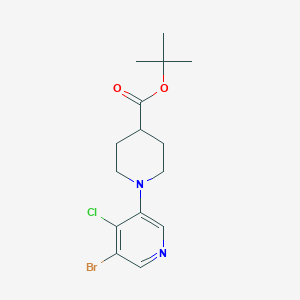

The synthesis of “N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of “N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” was confirmed through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

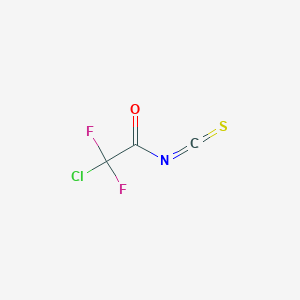

The chemical reactions involved in the synthesis of “N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” include the splicing of nicotinic acid and thiophene .Aplicaciones Científicas De Investigación

Fungicidal Activity

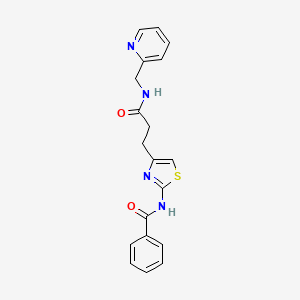

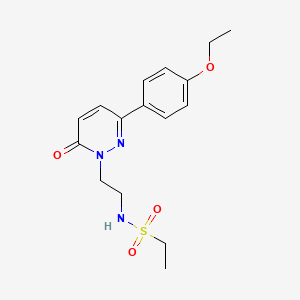

The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, stands out as a potential candidate for further development as a CDM fungicide .

Heterocycle Synthesis

The compound’s structure involves splicing two essential heterocycles: nicotinic acid and thiophene. This approach highlights the versatility of N-(thiophen-2-yl) nicotinamide derivatives in heterocyclic chemistry .

Natural Product Modification

Inspired by natural products, the design of these derivatives leverages active substructure splicing. By combining features from existing molecules, researchers have created novel compounds with diverse applications .

Crop Protection

Given the fungicidal efficacy against CDM, these derivatives could find use in crop protection. Their potential impact on agricultural yield and food safety warrants further investigation .

Phytopathogen Control

Fungal phytopathogens pose significant threats to agriculture. The compounds’ activity against various fungal classes, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, underscores their relevance in disease control .

Structural Optimization

N-(thiophen-2-yl) nicotinamide derivatives serve as lead compounds for further structural optimization. Researchers can explore modifications to enhance their properties, including bioavailability, efficacy, and safety .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-3-1-6-16-11-12)17-7-9-19-8-5-13(18-19)14-4-2-10-21-14/h1-6,8,10-11H,7,9H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAGURPIOWUGMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)